4-amino-2-ethyl-1H-imidazole-5-carboxamide
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Overview
Description
4-amino-2-ethyl-1H-imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-ethyl-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-ethyl-1H-imidazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: Various substituents can be introduced into the imidazole ring under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
4-amino-2-ethyl-1H-imidazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as a catalytic agent and petrochemical additive.
Mechanism of Action
The mechanism of action of 4-amino-2-ethyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-carbamoylimidazole
- 4-aminoimidazole-5-carboxamide
- 4-carbamoyl-5-aminoimidazole
- 5-amino-1H-imidazole-4-carboxamide
- 5-amino-1H-imidazole-4-carboxylic acid amide
- 5-amino-3H-imidazole-4-carboxamide
Uniqueness
4-amino-2-ethyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
90521-74-7 |
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Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-amino-2-ethyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-2-3-9-4(6(8)11)5(7)10-3/h2,7H2,1H3,(H2,8,11)(H,9,10) |
InChI Key |
FSLCAARKACPDJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(N1)C(=O)N)N |
Origin of Product |
United States |
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